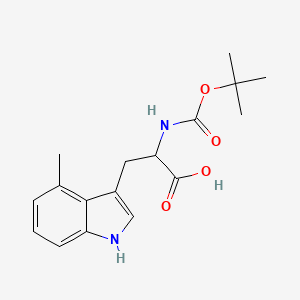
Boc-4-methyl-DL-tryptophan
Vue d'ensemble
Description
Boc-4-methyl-DL-tryptophan, also known as N-t-Butyloxycarbonyl-4-Methyl-DL-tryptophan, is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methyl group at the 4-position of the indole ring. It is commonly used in peptide synthesis to construct peptides with diverse and unique structures .
Mécanisme D'action
Target of Action
Boc-4-methyl-DL-tryptophan is a derivative of tryptophan . It primarily targets the ATB0,±specific glycine uptake system . This system plays a crucial role in the regulation of glycine levels in the body, which is an important neurotransmitter in the central nervous system.
Mode of Action
This compound acts as an inhibitor of the ATB0,±specific glycine uptake system . By binding to this system, it prevents the uptake of glycine, thereby increasing the concentration of glycine in the synaptic cleft and enhancing its neurotransmitter activity.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycine neurotransmission pathway . By inhibiting the uptake of glycine, it disrupts the normal functioning of this pathway, leading to increased levels of glycine in the synaptic cleft and enhanced neurotransmission.
Pharmacokinetics
It is known that the compound has a molecular weight of 31837 , which suggests that it may have good bioavailability due to its relatively small size. It is also known to be stable at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the ATB0,±specific glycine uptake system by this compound leads to increased levels of glycine in the synaptic cleft . This can enhance the neurotransmitter activity of glycine, potentially leading to changes in neural signaling and function.
Analyse Biochimique
Biochemical Properties
Boc-4-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tryptophan hydroxylase, which is involved in the hydroxylation of tryptophan to form 5-hydroxytryptophan. This compound can act as a substrate or inhibitor in these reactions, depending on the specific conditions and concentrations used. Additionally, it may interact with indoleamine-2,3-dioxygenase, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan degradation .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses . By influencing this receptor, this compound can alter the expression of target genes and impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes such as tryptophan hydroxylase and indoleamine-2,3-dioxygenase, either as a substrate or inhibitor . These binding interactions can lead to changes in enzyme activity, resulting in altered levels of downstream metabolites. Additionally, this compound may influence gene expression by modulating the activity of transcription factors such as the aryl hydrocarbon receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. This compound is generally stable at room temperature but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may act as a mild modulator of enzyme activity and gene expression, with minimal adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and immune responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin pathway. In the kynurenine pathway, this compound can be metabolized by indoleamine-2,3-dioxygenase to form kynurenine and other downstream metabolites . This pathway plays a crucial role in regulating immune responses and maintaining cellular homeostasis. Additionally, this compound may be involved in the serotonin pathway, where it can be converted to 5-hydroxytryptophan by tryptophan hydroxylase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The distribution of this compound can be influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules. In some cases, this compound may accumulate in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-methyl-DL-tryptophan typically involves the protection of the amino group of 4-methyl-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-4-methyl-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The indole ring can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., bromine) and electrophiles are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields 4-methyl-DL-tryptophan, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Boc-4-methyl-DL-tryptophan has a wide range of applications in scientific research:
Peptide Synthesis: Used to construct peptides with specific structures and sequences.
Biological Studies: Investigated for its potential use in the treatment of autoimmune disorders and cancer.
Chemical Research: Utilized in the study of indole derivatives and their biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-tryptophan: Similar in structure but lacks the methyl group at the 4-position.
Fmoc-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
4-methyl-DL-tryptophan: Lacks the Boc protecting group.
Uniqueness
Boc-4-methyl-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methyl group at the 4-position of the indole ring. This combination allows for specific modifications and applications in peptide synthesis that are not possible with other similar compounds .
Propriétés
IUPAC Name |
3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWGAIHROWITPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


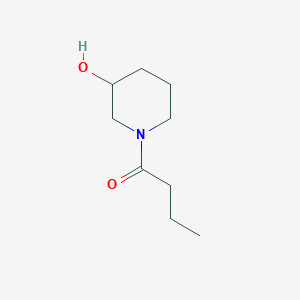
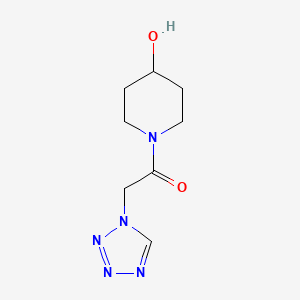
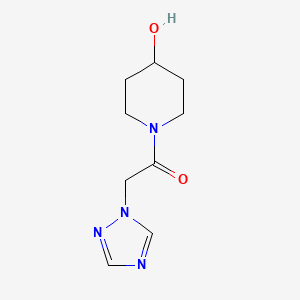
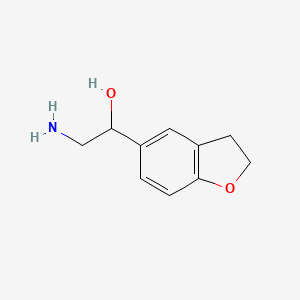
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
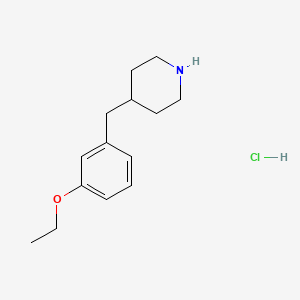
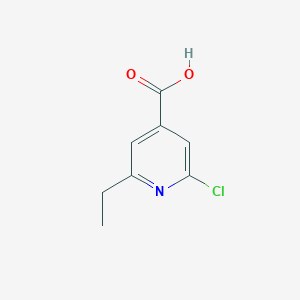
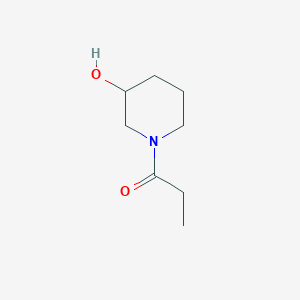

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
